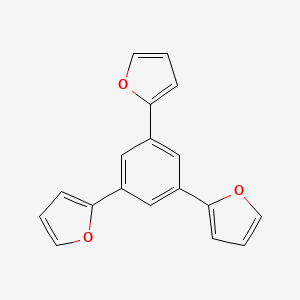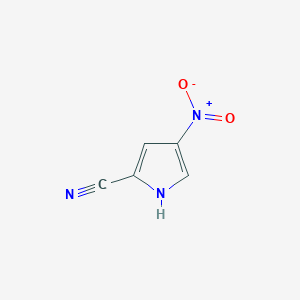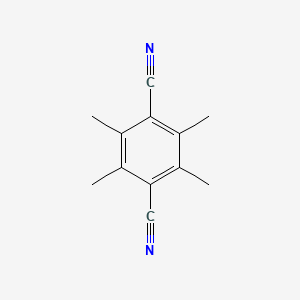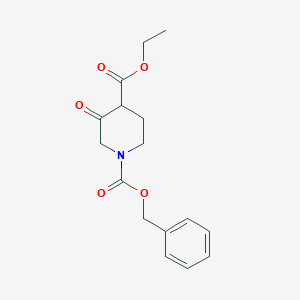
7,8-Dihydroxychroman-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,8-Dihydroxychroman-4-one is a heterocyclic compound that belongs to the chromanone family. It is characterized by the presence of two hydroxyl groups at the 7th and 8th positions of the chroman-4-one skeleton. This compound is known for its diverse biological activities and is a significant building block in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Dihydroxychroman-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the Pechmann condensation, where substituted phenols react with cinnamic acid in the presence of polyphosphoric acid . Another method involves the Michael addition of acrylonitrile to phenols, followed by cyclization in the presence of trifluoroacetic acid .
Industrial Production Methods: Industrial production methods for this compound focus on optimizing yield and purity while minimizing environmental impact. The use of environmentally friendly catalysts and solvents is emphasized. For example, the preparation method of 5,7-difluorochroman-4-one avoids high-pollution liquid strong acids and uses mild conditions suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: 7,8-Dihydroxychroman-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with specific properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation can lead to the formation of quinones, while reduction can yield dihydro derivatives .
Wissenschaftliche Forschungsanwendungen
7,8-Dihydroxychroman-4-one has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 7,8-Dihydroxychroman-4-one involves its interaction with various molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress . In antidiabetic studies, it has been shown to inhibit enzymes like α-glucosidase and α-amylase, thereby reducing blood glucose levels .
Vergleich Mit ähnlichen Verbindungen
Chroman-4-one: Lacks the hydroxyl groups at the 7th and 8th positions, resulting in different biological activities.
Chroman-2-one: Another chromanone derivative with distinct pharmacological properties.
Flavanone: Shares a similar core structure but differs in the position and number of hydroxyl groups.
Uniqueness: 7,8-Dihydroxychroman-4-one is unique due to its specific hydroxylation pattern, which contributes to its potent antioxidant and therapeutic properties. This distinct structure allows it to interact with different molecular targets compared to other chromanone derivatives .
Eigenschaften
Molekularformel |
C9H8O4 |
|---|---|
Molekulargewicht |
180.16 g/mol |
IUPAC-Name |
7,8-dihydroxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C9H8O4/c10-6-3-4-13-9-5(6)1-2-7(11)8(9)12/h1-2,11-12H,3-4H2 |
InChI-Schlüssel |
ZLJGVZCNHVBEKJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC2=C(C1=O)C=CC(=C2O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Ethyl 5-iodothieno[3,2-B]thiophene-2-carboxylate](/img/structure/B13028859.png)

![2-Thiabicyclo[3.1.0]hexane-6-carboxylicacid2,2-dioxide](/img/structure/B13028869.png)
![9-Bromo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline hydrobromide](/img/structure/B13028876.png)
![2,2-Dimethyl-7-morpholino-6-nitro-3,4-dihydro-2H-benzo[B][1,4]oxazine](/img/structure/B13028880.png)
![Methyl 5'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-pyrrolidine]-6-carboxylate](/img/structure/B13028881.png)
![8-Fluoro-2-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B13028893.png)

![(1R)-1-[2-(Trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl](/img/structure/B13028901.png)
![Methyl 6-fluoro-3-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B13028912.png)

